molecular formula C23H27N3OS B10997867 N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

Cat. No.: B10997867
M. Wt: 393.5 g/mol
InChI Key: OPLYUJGHZZDSFJ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a piperidine ring, a pyrrole ring, and a thiophene ring. These structural elements suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a piperidine derivative.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative of the pyrrole-thiophene compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl, pyrrole, and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide would depend on its specific interactions with biological targets. Potential molecular targets could include:

    Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.

    Ion Channels: The compound may interact with ion channels, altering cellular ion flow and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.

    N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(4-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.

    N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(5-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.

Uniqueness

N-(1-Benzyl-4-piperidyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C23H27N3OS/c27-23(16-22(20-10-15-28-18-20)26-11-4-5-12-26)24-21-8-13-25(14-9-21)17-19-6-2-1-3-7-19/h1-7,10-12,15,18,21-22H,8-9,13-14,16-17H2,(H,24,27)

InChI Key

OPLYUJGHZZDSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC(C2=CSC=C2)N3C=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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